(2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid
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Overview
Description
(2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a hydroxyphenyl group, a methylsulfanyl group, and an acetamido group, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde, methylthioglycolate, and L-alanine.
Step 1: Condensation of 4-hydroxybenzaldehyde with methylthioglycolate under basic conditions to form 4-hydroxyphenylmethylthioacetate.
Step 2: The intermediate is then subjected to amination with L-alanine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of catalysts.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential as an enzyme inhibitor.
- Used in the development of biochemical assays.
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction: It may interfere with signaling pathways by modulating receptor activity or downstream signaling molecules.
Comparison with Similar Compounds
(2S)-3-(4-hydroxyphenyl)-2-[2-(methylsulfanyl)acetamido]butanoic acid: Similar structure but with a butanoic acid backbone.
(2S)-3-(4-hydroxyphenyl)-2-[2-(ethylsulfanyl)acetamido]propanoic acid: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness:
- The presence of the methylsulfanyl group provides unique reactivity and biological activity compared to its analogs.
- The hydroxyphenyl group contributes to its potential as an antioxidant and enzyme inhibitor.
This compound’s unique combination of functional groups makes it a valuable molecule for various scientific and industrial applications.
Properties
CAS No. |
1189191-19-2 |
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Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-18-7-11(15)13-10(12(16)17)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3,(H,13,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
WWCIZXHEXDWJEZ-JTQLQIEISA-N |
Isomeric SMILES |
CSCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CSCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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